molecular formula C11H8F3N3O B6358303 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide CAS No. 1513049-57-4

1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B6358303
CAS No.: 1513049-57-4
M. Wt: 255.20 g/mol
InChI Key: ASWCMPNKMJHBNO-UHFFFAOYSA-N
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Description

1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The trifluoromethyl group attached to the pyrazole ring enhances the compound’s stability and lipophilicity, making it an attractive candidate for various applications in medicinal chemistry and agrochemistry .

Future Directions

The future directions for “2-Phenyl-5-trifluoromethyl-2H-pyrazole-3-carboxylic acid amide” and other pyrazole derivatives are likely to involve further exploration of their wide range of applications in various fields of science, including medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide can be synthesized through several methods. One common approach involves the reaction of 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde with various amines under suitable conditions. For example, the reaction with tert-butylamine under Sonogashira-type cross-coupling conditions can yield the desired compound .

Another method involves the cyclization of oximes derived from 5-alkynyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehydes using silver triflate as a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted reactions and multicomponent procedures can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern and the presence of the trifluoromethyl group, which enhances its stability, lipophilicity, and binding affinity to target proteins. These properties make it a valuable compound in various scientific research applications .

Properties

IUPAC Name

2-phenyl-5-(trifluoromethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O/c12-11(13,14)9-6-8(10(15)18)17(16-9)7-4-2-1-3-5-7/h1-6H,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASWCMPNKMJHBNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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